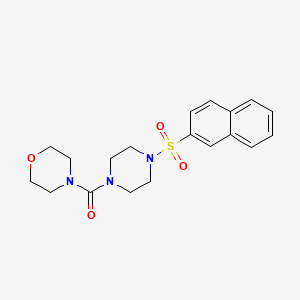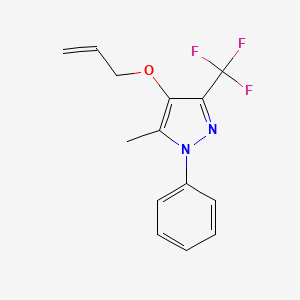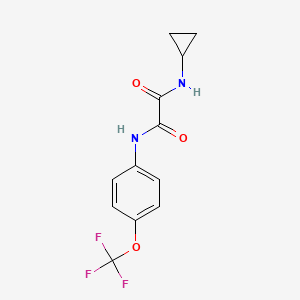
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. CP-690,550 has been shown to have potential therapeutic applications in a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7). By blocking the activity of JAK3, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells such as T cells and B cells. This leads to a reduction in inflammation and the symptoms of immune-mediated diseases.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of JAK3 with high potency and selectivity. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce inflammation and improve clinical symptoms. In clinical trials, this compound has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis, with a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide in lab experiments include its high potency and selectivity as a JAK3 inhibitor, which allows for the specific inhibition of JAK3-mediated signaling pathways. However, the limitations of using this compound in lab experiments include its potential off-target effects on other JAK family members, as well as its potential to affect other signaling pathways that are not directly related to JAK3.
Direcciones Futuras
For research on N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide include investigating its potential therapeutic applications in other immune-mediated diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound, as well as its potential for combination therapy with other drugs. Finally, research is needed to identify potential biomarkers that can be used to predict patient response to this compound and to monitor treatment efficacy.
Métodos De Síntesis
The synthesis of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the oxalamide moiety, which is achieved through the reaction of an amine with an acid chloride. The cyclopropyl group is introduced through a ring-closing metathesis reaction, and the trifluoromethoxyphenyl group is added through a nucleophilic aromatic substitution reaction. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have shown that this compound is a potent inhibitor of JAK3, with selectivity over other JAK family members. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce inflammation and improve clinical symptoms. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis, and is currently being investigated for its potential use in other immune-mediated diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-5-3-8(4-6-9)17-11(19)10(18)16-7-1-2-7/h3-7H,1-2H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBXGWOKGAOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

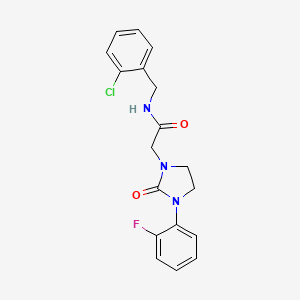
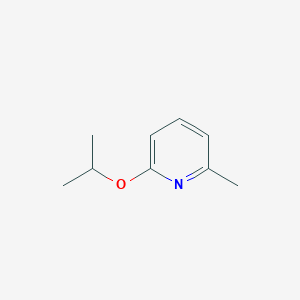
![3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide](/img/structure/B2952350.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)
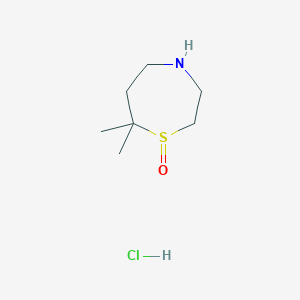
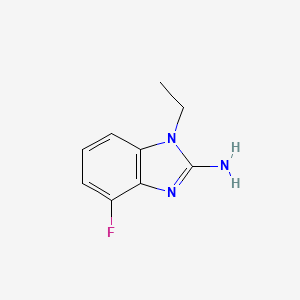
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
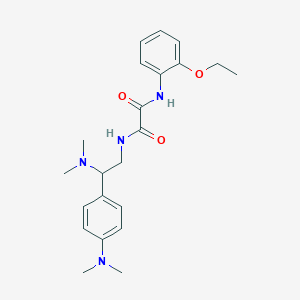
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
